Mebhydrolin napadisylate
Overview
Description
Mebhydrolin napadisylate is a sedating antihistamine with antimuscarinic and sedative properties. It is commonly used for the symptomatic relief of allergic conditions such as urticaria, rhinitis, and pruritic skin disorders . This compound is not available in the United States but is marketed in various other countries under different brand names .
Mechanism of Action
Target of Action
Mebhydrolin napadisylate primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions, as they mediate the effects of histamine, a compound released by the body during an allergic response .
Mode of Action
As an antihistamine , this compound works by blocking the H1 receptors . This prevents histamine from binding to these receptors and triggering symptoms of an allergic reaction .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the histamine signaling pathway . By blocking the H1 receptors, this compound disrupts this pathway, mitigating the effects of histamine and providing relief from allergic symptoms .
Result of Action
The primary result of this compound’s action is the relief of allergic symptoms caused by histamine release, including nasal allergies and allergic dermatosis . By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to magnify the performance-deficit effects of alcohol . .
Biochemical Analysis
Biochemical Properties
Mebhydrolin napadisylate is a specific histamine H1 receptor antagonist . It interacts with histamine H1 receptors, blocking the action of histamine, which is a substance in the body that causes allergic symptoms .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those involved in immune responses. By blocking the action of histamine, it can reduce allergic reactions, which often involve changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to histamine H1 receptors. This prevents histamine from exerting its effects, thereby reducing symptoms of allergies .
Metabolic Pathways
This compound is involved in histamine H1 receptor pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mebhydrolin napadisylate can be synthesized through a series of chemical reactions involving the condensation of 9-benzyl-2-methyl-2,3,4,9-tetrahydro-1H-gamma-carboline with 1,5-naphthalenedisulfonic acid . The reaction typically involves the use of solvents such as methanol and ethyl acetate, and the conditions may include acidic or alkaline hydrolysis, oxidation, and UV treatment .
Industrial Production Methods
In industrial settings, the production of this compound involves high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods for the determination and validation of the compound in tablet formulations . These methods ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Mebhydrolin napadisylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, ethyl acetate, and ammonium hydroxide. The conditions for these reactions may involve acidic or alkaline environments, as well as exposure to UV light .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound .
Scientific Research Applications
Mebhydrolin napadisylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another antihistamine with similar sedative properties.
Chlorpheniramine: An antihistamine used for the relief of allergy symptoms.
Loratadine: A non-sedating antihistamine used for the treatment of allergic conditions.
Uniqueness
Mebhydrolin napadisylate is unique in its combination of antihistamine, antimuscarinic, and sedative properties. Unlike some other antihistamines, it is specifically used for the symptomatic relief of allergic conditions and has been shown to magnify the performance-deficit effects of alcohol .
Properties
CAS No. |
6153-33-9 |
---|---|
Molecular Formula |
C29H28N2O6S2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
UBHSARJULCDNFC-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Appearance |
Solid powder |
6153-33-9 | |
Pictograms |
Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
diazolin diazoline Fabahistin Incidal mebhydrolin napadisylate mebhydroline 1,5-naphthalenedisulfonate Omeril |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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